molecular formula C10H13ClO B13169280 (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol

(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol

Cat. No.: B13169280
M. Wt: 184.66 g/mol
InChI Key: JHWPYELOOGZUDV-JTQLQIEISA-N
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Description

(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-ethylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the chlorination of (1R)-1-(4-ethylphenyl)ethan-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Another approach involves the reduction of (1R)-2-chloro-1-(4-ethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method provides a straightforward route to obtain the desired compound with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired production scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (1R)-2-chloro-1-(4-ethylphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (1R)-2-chloro-1-(4-ethylphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines, to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether (Et2O).

    Substitution: Sodium hydroxide (NaOH) in water (H2O) or primary amines in ethanol (EtOH).

Major Products Formed

    Oxidation: (1R)-2-chloro-1-(4-ethylphenyl)ethanone.

    Reduction: (1R)-2-chloro-1-(4-ethylphenyl)ethane.

    Substitution: Corresponding alcohols or amines, depending on the nucleophile used.

Scientific Research Applications

(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol
  • (1R)-2-chloro-1-(4-isopropylphenyl)ethan-1-ol
  • (1R)-2-chloro-1-(4-tert-butylphenyl)ethan-1-ol

Uniqueness

(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.

Biological Activity

(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is a chiral secondary alcohol that has garnered attention due to its unique structure and potential biological activities. The presence of the 4-ethylphenyl group significantly influences its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Formula: C8_{8}H10_{10}ClO
Molecular Weight: 171.62 g/mol
IUPAC Name: (1R)-2-chloro-1-(4-ethylphenyl)ethanol
CAS Number: 178460-78-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, while the chlorine atom may participate in halogen bonding. These interactions can modulate enzymatic activities, influence receptor binding, and alter cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
  • Antitumor Potential: In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. For example, some analogs have demonstrated IC50_{50} values in the micromolar range against MCF-7 breast cancer cells .

Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound increased p53 expression levels and activated caspase-3, leading to apoptotic cell death. The IC50_{50} values observed were approximately 0.65 µM, indicating significant cytotoxicity against these cells .

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF-70.65Apoptosis induction via p53 activation

Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial properties against various bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 8 to 16 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Synthetic Routes

The synthesis of this compound can be accomplished through several methods:

  • Chlorination of Alcohols: Chlorination of (1R)-1-(4-ethylphenyl)ethan-1-ol using thionyl chloride or phosphorus trichloride in inert solvents such as dichloromethane.
  • Reduction of Ketones: Reduction of (1R)-2-chloro-1-(4-ethylphenyl)ethanone using sodium borohydride or lithium aluminum hydride.

These methods yield high purity and yield for further biological evaluations.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(1R)-2-chloro-1-(4-ethylphenyl)ethanol

InChI

InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1

InChI Key

JHWPYELOOGZUDV-JTQLQIEISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](CCl)O

Canonical SMILES

CCC1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

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